![molecular formula C21H24N4O3S B2965674 3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 950370-39-5](/img/structure/B2965674.png)
3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzothiadiazine, which is a heterocyclic compound . It also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. Piperazine derivatives, for example, are known to undergo reactions with acids and bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of a piperazine ring could influence its solubility and stability .科学的研究の応用
Antihypertensive Activity
Compounds related to 3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide have been studied for their blood pressure-lowering effects. In animal studies, these compounds showed promising results as antihypertensive agents. The most active compound in this series was found to be equipotent to known antihypertensive drugs like Prazosin (Dillard, Yen, Stark, & Pavey, 1980).
Antibacterial and Biofilm Inhibition
Novel derivatives incorporating the 1,2,4-benzothiadiazine structure have shown significant antibacterial efficacy against various bacterial strains, including E. coli, S. aureus, and S. mutans. Some derivatives have also exhibited potent biofilm inhibition, outperforming reference drugs like Ciprofloxacin in tests (Mekky & Sanad, 2020).
Biopharmaceutical Applications
Research has explored the biopharmaceutical applications of substituted 4H-1,4-benzothiazine and piperazine, focusing on their potential as antimicrobial and antioxidant agents. This indicates a broad spectrum of possible therapeutic uses, grounded in the principles of green chemistry (Saroha, Chhavi, & Sharma, 2020).
Synthesis and Chemical Properties
Studies have focused on the synthesis and chemical behavior of benzothiadiazine derivatives. These compounds have been investigated for their various pharmaceutical potentials, including antibacterial activities and thermal behavior, which is crucial for understanding their stability and reactivity (Krzyżak, Szczęśniak-Sięga, & Malinka, 2013).
Antiarrhythmic Potential
Derivatives of 1,2,4-benzothiadiazine have been studied for their potential in treating arrhythmias like atrial fibrillation. These studies suggest an avenue for novel pharmacological treatments in cardiovascular diseases (Hancox & Doggrell, 2010).
Antiproliferative and Anti-HIV Activity
Some derivatives of the 1,2,4-benzothiadiazine structure have been synthesized and tested for their antiproliferative and anti-HIV properties. The compounds showed promising results in inhibiting the growth of various human tumor-derived cell lines, making them potential candidates for cancer treatment and HIV therapy (Al-Soud et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-15-7-8-18(16(2)13-15)24-9-11-25(12-10-24)21(26)14-20-22-17-5-3-4-6-19(17)29(27,28)23-20/h3-8,13H,9-12,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUSJJPCYKZSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC3=NS(=O)(=O)C4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2965592.png)
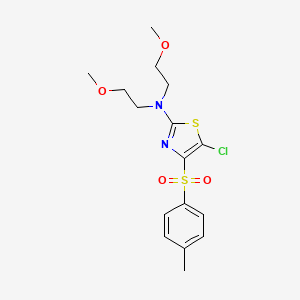
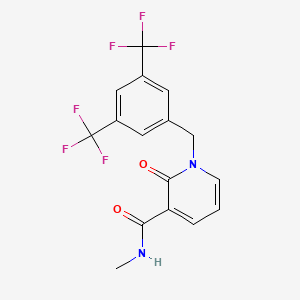
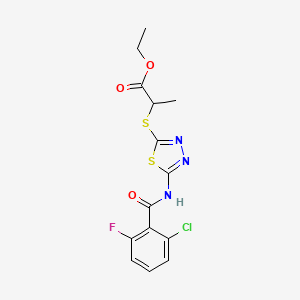
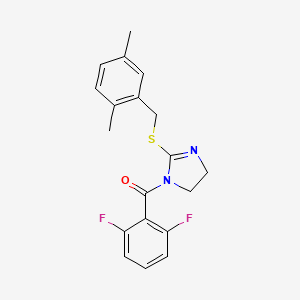

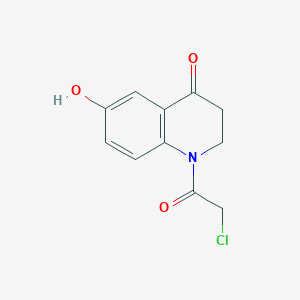
![3,6-dichloro-N-[3-oxo-3-(piperidin-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2965603.png)


![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2965609.png)
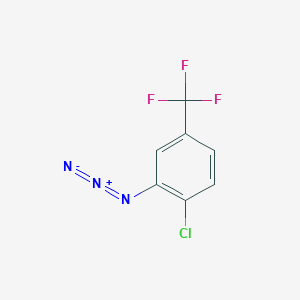
![6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B2965612.png)
![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2965613.png)
